Talazoparib belongs to a class of drugs called poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes play a crucial role in DNA repair within cells. Talazoparib works by blocking the function of PARP, specifically PARP1 and PARP2 enzymes [].
Cancer cells often have mutations in genes involved in DNA repair pathways. When PARP is inhibited in these cells, single-stranded DNA breaks can't be efficiently repaired, leading to formation of double-stranded breaks. These double-stranded breaks are more difficult to repair and can trigger cell death in cancer cells [, ].
Talazoparib is being studied in clinical trials for the treatment of different cancers, with a focus on tumors with mutations in genes related to DNA repair, such as BRCA1 and BRCA2 [, , ].
"Talzenna Product information". Health Canada. 25 April 2012. Retrieved 29 May 2022.
"Summary Basis of Decision (SBD) for Talzenna". Health Canada. 23 October 2014. Retrieved 29 May 2022.
"Talzenna 0.25 mg hard capsules - Summary of Product Characteristics (SmPC)". (emc). 1 June 2021. Retrieved 9 July 2021.
Medivation Inc. "Talazoparib". Archived from the original on 8 June 2017. Retrieved 21 November 2016.
"FDA approves Lynparza to treat advanced ovarian cancer". U.S. Food and Drug Administration (FDA) (Press release). 19 December 2014. Archived from the original on 19 December 2014. Retrieved 16 December 2019.
Brown JS, Kaye SB, Yap TA (March 2016). "PARP inhibitors: the race is on". British Journal of Cancer. 114 (7): 713–5. doi:10.1038/bjc.2016.67. PMC 4984871. PMID 27022824.
Pfizer Inc. "European Commission Approves TALZENNA (talazoparib) for Patients with Inherited (Germline) BRCA-Mutated Locally Advanced or Metastatic Breast Cancer".
"Drug Approval Package: Talzenna (talazoparib)". U.S. Food and Drug Administration (FDA). 29 October 2018. Retrieved 10 March 2020.
"Talzenna EPAR". European Medicines Agency (EMA). 8 July 2019. Retrieved 10 March 2020.
Talzenna FDA Professional Drug Information
Shen Y, Aoyagi-Scharber M, Wang B (June 2015). "Trapping Poly(ADP-Ribose) Polymerase". The Journal of Pharmacology and Experimental Therapeutics. 353 (3): 446–57. doi:10.1124/jpet.114.222448. PMID 25758918. S2CID 9810541.
Biomarin (24 August 2015). "Medivation to Expand Global Oncology Franchise With the Acquisition of All Worldwide Rights to Talazoparib (BMN 673), a Potent PARP Inhibitor, From BioMarin".
Inman S (25 August 2015). "Medivation Acquires BioMarin's PARP Inhibitor Talazoparib".